molecular formula C14H10Cl3NO2 B12591655 Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- CAS No. 610320-53-1

Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-

Cat. No.: B12591655
CAS No.: 610320-53-1
M. Wt: 330.6 g/mol
InChI Key: LYOIADZZQQZWDZ-UHFFFAOYSA-N
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Description

Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzamide ring, a hydroxyl group at the 2nd position, and a 4-chlorophenylmethyl group attached to the nitrogen atom. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-methylphenyl)benzamide
  • 3,5-Dichloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- is unique due to the presence of the hydroxyl group at the 2nd position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Additionally, the 4-chlorophenylmethyl group attached to the nitrogen atom provides steric and electronic effects that differentiate it from other similar compounds .

Properties

CAS No.

610320-53-1

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)

InChI Key

LYOIADZZQQZWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl

Origin of Product

United States

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